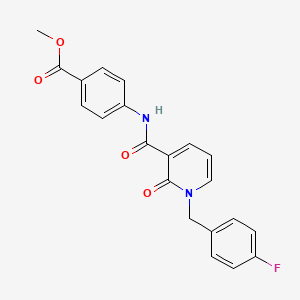![molecular formula C19H23N5O3 B2420131 1,3-Dimethyl-8-[4-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione CAS No. 1020972-19-3](/img/structure/B2420131.png)
1,3-Dimethyl-8-[4-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione allowed the synthesis of chromone based hybrids containing additional pharmacophores .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single crystal X-ray diffraction studies .Chemical Reactions Analysis
The condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione allowed the synthesis of chromone based hybrids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the boiling point of 1-[3,5-Dimethyl-4-(2-methylpropoxy)phenyl]ethanone is predicted to be 332.1±37.0 °C and its density is predicted to be 0.968±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Scientific Research Applications
Synthesis and Biological Activity
Synthetic Approaches
Research efforts have led to the development of novel synthetic methodologies for substituted purines, including those containing the thiazolidinedione moiety. These synthetic strategies are crucial for exploring the biological activities of these compounds. For instance, the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione has been documented, highlighting the potential of these compounds in biological applications (Kim et al., 2004).
Biological Activities
The synthesized compounds exhibit diverse biological activities, including effects on triglyceride accumulation in cells and hypoglycemic and hypolipidemic activities in animal models. Such findings indicate the potential utility of these compounds in studying metabolic disorders and developing therapeutic agents.
Pharmacological Evaluations
Antidepressant and Anxiolytic Activities
Certain derivatives of substituted purines have been evaluated for their affinity towards serotoninergic and dopaminergic receptors, suggesting their potential as antidepressant and anxiolytic agents. Compounds with a purine-2,4-dione nucleus showed higher affinity values, indicating the importance of structural modifications in determining biological activity (Zagórska et al., 2015).
Anti-Inflammatory and Antimicrobial Activities
Research on substituted analogues based on the purine ring system has also revealed anti-inflammatory activity in models of chronic inflammation. Additionally, some derivatives exhibit antimicrobial properties, further emphasizing the therapeutic potential of these compounds in addressing inflammation and infection (Kaminski et al., 1989).
Molecular Studies
Receptor Binding Studies
Molecular studies have demonstrated that substituents on the purine ring system can significantly influence receptor affinity and selectivity. For example, modifications at certain positions of imidazo[2,1-f]purine-2,4-dione derivatives have been crucial for enhancing receptor activity, which is valuable for designing drugs with targeted biological effects (Jurczyk et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit cytotoxic activity against certain types of cancer cells .
Mode of Action
It is known that similar compounds exhibit antioxidant activities comparable to the reference drug trolox . This suggests that the compound may interact with its targets to neutralize free radicals, thereby preventing oxidative damage.
Biochemical Pathways
The antioxidant activity of similar compounds suggests that they may affect pathways related to oxidative stress and cellular damage .
Pharmacokinetics
The compound’s molecular structure and properties such as its molecular weight (3474286) and density (1183g/cm3) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
The compound exhibits cytotoxic activity against certain types of cancer cells, such as HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells, at submicromolar concentrations . This suggests that the compound’s action results in the death of these cancer cells.
Future Directions
Properties
IUPAC Name |
2,4-dimethyl-6-[4-(2-methylpropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-12(2)11-27-14-7-5-13(6-8-14)23-9-10-24-15-16(20-18(23)24)21(3)19(26)22(4)17(15)25/h5-8,12H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFCWXSDZQPLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2420049.png)
![2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2420050.png)
![1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2420053.png)
![2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2420056.png)
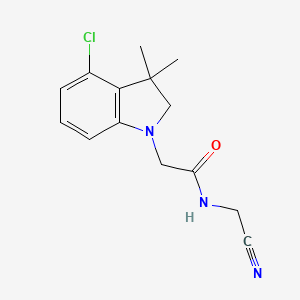

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2420062.png)
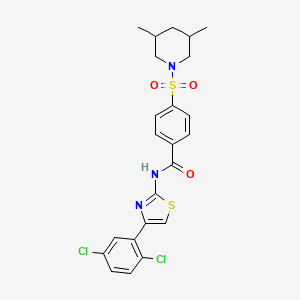
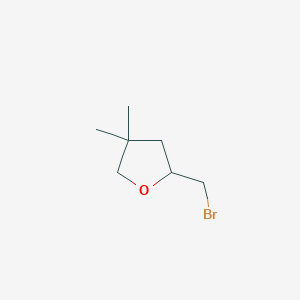
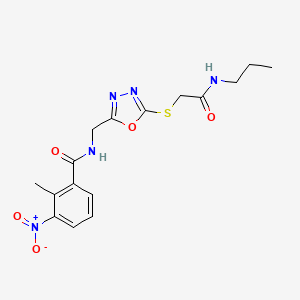
![N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2420066.png)

![4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone](/img/structure/B2420068.png)
